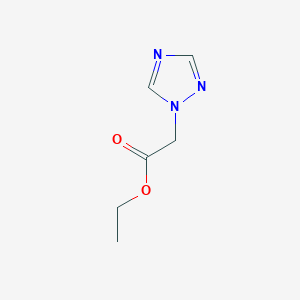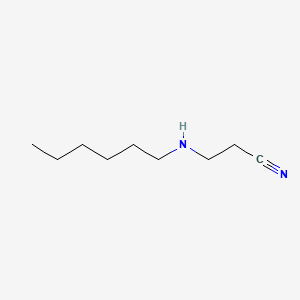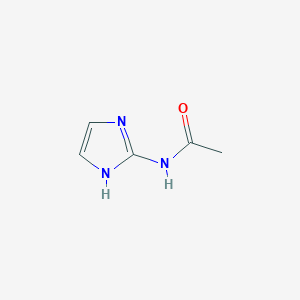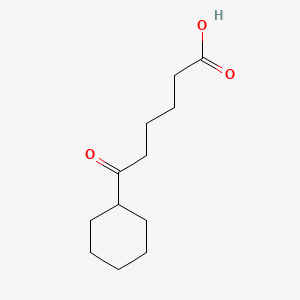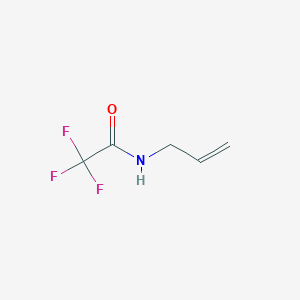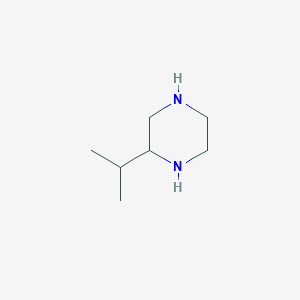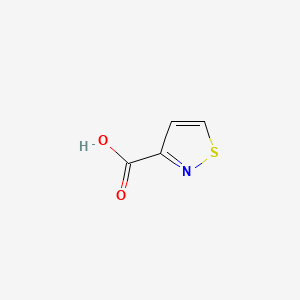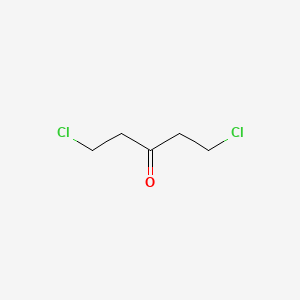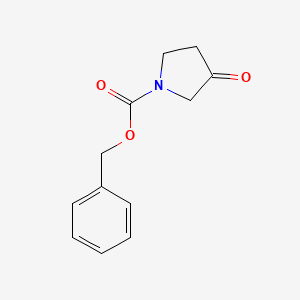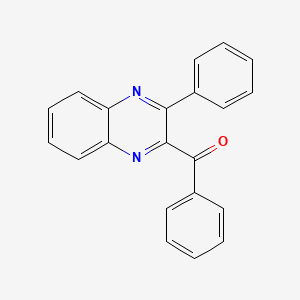
Phenyl-(3-phenylquinoxalin-2-yl)methanone
Übersicht
Beschreibung
Phenyl-(3-phenylquinoxalin-2-yl)methanone is a chemical compound with the linear formula C21H14N2O . It has a molecular weight of 310.359 . This compound is used in scientific research and exhibits high complexity due to its structure.
Molecular Structure Analysis
The molecular structure of Phenyl-(3-phenylquinoxalin-2-yl)methanone consists of a quinoxaline core with phenyl groups attached at the 2 and 3 positions . The presence of these phenyl groups can influence the compound’s physical and chemical properties, as well as its reactivity.Wissenschaftliche Forschungsanwendungen
Anti-Dengue Virus Potential
Phenyl-(3-phenylquinoxalin-2-yl)methanone and its derivatives have been studied for their potential as dengue virus replication inhibitors. A study highlighted that certain derivatives, including this compound, showed significant inhibitory effects on dengue virus RNA expression, with less cytotoxicity and better potency than ribavirin, a common antiviral drug (Tseng, Han, & Tang, 2019).
Antimicrobial and Antioxidant Activities
Research on various phenyl methanone derivatives, including those similar to Phenyl-(3-phenylquinoxalin-2-yl)methanone, has demonstrated significant antimicrobial and antioxidant properties. These compounds have been synthesized and tested for their efficacy against bacterial and fungal species, showing promising results in inhibiting microbial growth and free radical scavenging (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).
Insect Antifeedant Activities
Certain derivatives of phenyl methanone, including those structurally related to Phenyl-(3-phenylquinoxalin-2-yl)methanone, have been found to possess insect antifeedant activities. Studies have synthesized and tested these compounds against various insect species, indicating their potential as insect control agents (Thirunarayanan, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
phenyl-(3-phenylquinoxalin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O/c24-21(16-11-5-2-6-12-16)20-19(15-9-3-1-4-10-15)22-17-13-7-8-14-18(17)23-20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPLYTPJGJDWPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310694 | |
| Record name | phenyl-(3-phenylquinoxalin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-(3-phenylquinoxalin-2-yl)methanone | |
CAS RN |
5784-78-1 | |
| Record name | NSC230376 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenyl-(3-phenylquinoxalin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80310694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



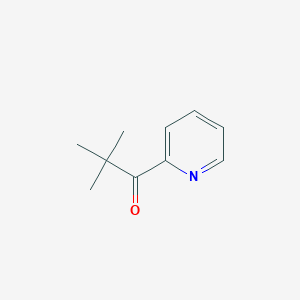
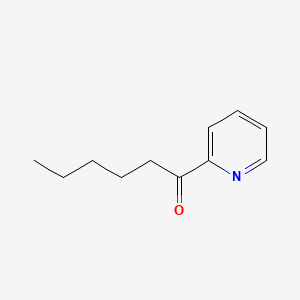
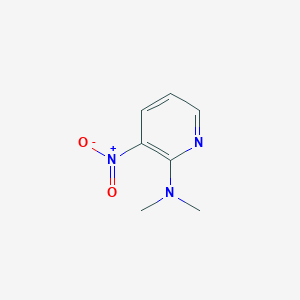
![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)
